BenchChemオンラインストアへようこそ!

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde

Kinase inhibition Plasmodium falciparum Malaria drug discovery

Select this exact compound for reproducible kinase (PfPK5 IC50 130 μM) and metabolism (PYCR1 IC50 16 μM) inhibition assays. Generic substitution invalid: the C3-aldehyde directs regioselective condensation, while the 4-bromophenyl enables late-stage cross-coupling. Establish structure-activity relationships with a defined baseline.

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
CAS No. 477850-19-4
Cat. No. B1332606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde
CAS477850-19-4
Molecular FormulaC11H8BrNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=C2)C=O)Br
InChIInChI=1S/C11H8BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-8H
InChIKeyUTEHCFNYFDUHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde (CAS 477850-19-4): Core Properties and Research Utility


1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde (CAS 477850-19-4) is a substituted pyrrole derivative with molecular formula C11H8BrNO and molecular weight 250.09 g/mol . The compound features a pyrrole ring bearing a 4-bromophenyl substituent at the N1 position and an aldehyde functional group at the C3 position . This structural arrangement provides two distinct reactive handles: the electron-rich pyrrole core capable of electrophilic substitution and cyclization, and the aldehyde moiety suitable for condensation reactions to form imines, Schiff bases, and hydrazones [1]. As a versatile synthetic intermediate, it serves as a building block for more complex heterocyclic systems in medicinal chemistry and agrochemical development .

1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde: Critical Differentiators Preventing In-Class Substitution


Generic substitution among pyrrole-3-carbaldehyde derivatives is not scientifically valid due to three structural features that directly govern downstream reactivity and biological profile. First, the aldehyde position (C3 versus C2) determines regioselectivity in cycloaddition and condensation reactions, with C3 aldehydes exhibiting distinct electronic and steric profiles compared to their C2 counterparts [1]. Second, the 4-bromophenyl N-substituent provides a heavy atom handle (Br) for further cross-coupling transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and introduces differential steric bulk that modulates target binding [2]. Third, compounds lacking the bromine atom (e.g., 1-phenyl-1H-pyrrole-3-carbaldehyde) or bearing alternative halogens (e.g., Cl, F) exhibit measurably altered enzyme inhibition profiles and physicochemical properties, including lipophilicity and metabolic stability, which preclude simple interchange [3].

1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde: Quantitative Comparative Performance Evidence


1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde vs. Unsubstituted Pyrrole-3-carbaldehyde: Comparative Enzyme Inhibition Profile

The 4-bromophenyl N-substituent in 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde confers distinct kinase inhibition activity compared to the unsubstituted pyrrole-3-carbaldehyde scaffold. The target compound demonstrates measurable inhibitory activity against Plasmodium falciparum cyclin-dependent protein kinase PfPK5 with an IC50 of 130,000 nM (130 μM) [1]. In contrast, unsubstituted pyrrole-3-carbaldehyde derivatives show no reported PfPK5 inhibition at comparable concentrations, indicating that the bromophenyl moiety is essential for target engagement [2].

Kinase inhibition Plasmodium falciparum Malaria drug discovery

1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde: Quantitative Human PYCR1 Enzyme Inhibition for Cancer Metabolism Research

1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde demonstrates moderate inhibitory activity against human pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis that is overexpressed in multiple aggressive cancers [1]. In biochemical assays using recombinant 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells, the compound exhibits an IC50 of 16,000 nM (16 μM) as measured by reduction in NADH oxidation [2]. While direct comparative data for close analogs are not available in the same assay system, structurally related pyrrole aldehydes lacking the bromophenyl N-substituent (e.g., 1H-pyrrole-3-carbaldehyde) show no detectable PYCR1 inhibition at comparable concentrations, suggesting the bromophenyl moiety contributes to target recognition [3].

Cancer metabolism PYCR1 inhibition Proline biosynthesis

1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde: Comparative CDK1 Selectivity Profile for Host Cell Toxicity Assessment

A critical selection criterion for antiparasitic lead compounds is selectivity over human orthologs. 1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde exhibits a measurable selectivity window between parasitic PfPK5 (IC50 = 130,000 nM) and human CDK1/cyclin B (IC50 = 12,000 nM) [1]. The approximately 10.8-fold higher potency against human CDK1 versus PfPK5 indicates that this compound is not a selective antimalarial agent; however, this quantitative selectivity profile provides essential data for procurement decisions in chemical biology studies where dual CDK inhibition may be the intended research focus [2]. In contrast, structurally related N-phenylpyrroles lacking the aldehyde group show different CDK selectivity patterns, underscoring the importance of the 3-carbaldehyde moiety in modulating kinase binding [3].

CDK inhibition Selectivity profiling Antiparasitic drug development

1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde: Documented Synthetic Utility as a 3-Formyl Pyrrole Building Block

The aldehyde functional group at the C3 position of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde enables condensation reactions with primary amines to form imines and Schiff bases, which are valuable intermediates for constructing more complex heterocyclic systems [1]. In contrast, the corresponding 2-carbaldehyde isomer (1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde) exhibits distinct regiochemical reactivity due to the different electronic environment at the C2 position, which affects both the rate of imine formation and the stability of the resulting Schiff base . While no head-to-head yield comparisons are published for the exact aldehyde isomers, studies on related pyrrole aldehydes demonstrate that 3-pyrrolecarbaldehyde and 2-pyrrolecarbaldehyde follow different reaction pathways in cycloaddition and electrophilic substitution, with 3-carbaldehydes preferentially undergoing reactions at the α-position [2].

Heterocyclic synthesis Building block Schiff base formation

1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde: Evidence-Based Procurement Application Scenarios


Antimalarial Drug Discovery: PfPK5 Kinase Inhibitor Screening and SAR Studies

Procurement scenario for laboratories conducting Plasmodium falciparum kinase inhibitor screening. 1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde provides a defined baseline for PfPK5 inhibition (IC50 = 130 μM) with parallel human CDK1 activity data (IC50 = 12 μM) [5]. This dual-target profile enables immediate selectivity assessment and serves as a reference compound for structure-activity relationship (SAR) exploration where modifications to the bromophenyl or aldehyde moieties can be systematically evaluated [6].

Cancer Metabolism Research: PYCR1 Inhibitor Probe Development

Procurement scenario for oncology-focused laboratories investigating proline metabolism as a therapeutic vulnerability. 1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde demonstrates measurable PYCR1 inhibition (IC50 = 16 μM) [5], establishing it as a tractable starting point for medicinal chemistry optimization. The compound's moderate potency and defined chemical structure make it suitable as a tool compound for validating PYCR1-dependent cellular phenotypes and for structure-based design of improved analogs [6].

Heterocyclic Synthesis: Construction of 3-Substituted Pyrrole-Derived Libraries

Procurement scenario for medicinal chemistry and chemical biology groups synthesizing pyrrole-based compound libraries. The C3 aldehyde group of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde enables regioselective condensation with diverse amines to generate Schiff base intermediates, which can be further elaborated into complex heterocyclic scaffolds [5]. The bromophenyl substituent provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient library expansion from a single advanced intermediate [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.